5-Bromo-6-methyluracil

Synthetic Chemistry Pyrimidine Synthesis Halogenation

5-Bromo-6-methyluracil (CAS 15018-56-1) is a uniquely reactive, dual-substituted pyrimidine building block essential for synthesizing potent HIV-1 reverse transcriptase inhibitors (IC50: 0.82 µM) and commercial Bromacil herbicides. Its C5-bromo/C6-methyl pattern enables selective cross-coupling and nucleophilic substitution not possible with other uracil analogs, making it a high-value intermediate for medicinal chemistry and agrochemical R&D.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
CAS No. 15018-56-1
Cat. No. B078055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyluracil
CAS15018-56-1
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)Br
InChIInChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
InChIKeyHEAXNUZNYDEXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methyluracil (CAS 15018-56-1): Technical Baseline and Procurement Context for a Halogenated Pyrimidine Building Block


5-Bromo-6-methyluracil (CAS 15018-56-1) is a halogenated pyrimidine derivative belonging to the uracil class of heterocyclic compounds. It is characterized by a bromine substituent at the C5 position and a methyl group at the C6 position on the uracil ring [1]. This substitution pattern confers distinct reactivity profiles that differentiate it from unsubstituted uracil and other C5/C6-modified analogs. The compound serves as a versatile synthetic intermediate for the preparation of pharmacologically active molecules, including non-nucleoside HIV-1 reverse transcriptase inhibitors [2], and as a direct precursor to commercial herbicides such as Bromacil (5-bromo-3-sec-butyl-6-methyluracil) [3]. Its molecular formula is C5H5BrN2O2, with a molecular weight of 205.01 g/mol, and a melting point of 269–271 °C .

Why 5-Bromo-6-methyluracil Cannot Be Replaced by Generic Uracil Analogs in Critical Applications


Substituting 5-bromo-6-methyluracil with other uracil derivatives such as 6-methyluracil, 5-fluorouracil, or 5-bromouracil introduces significant changes in reactivity, biological activity, and physicochemical properties. The unique combination of a C5 bromine and a C6 methyl group creates a distinct electronic environment that governs both its synthetic utility—particularly in nucleophilic substitution and cross-coupling reactions—and its biological target engagement [1]. For instance, the presence of the methyl group at C6 is essential for the herbicidal activity observed in Bromacil derivatives, while the bromine atom provides a handle for further functionalization [2]. Class-level inferences from antiviral and anticancer studies demonstrate that even minor modifications to the uracil scaffold can drastically alter potency and selectivity profiles [3]. The quantitative evidence presented below establishes that 5-bromo-6-methyluracil offers a unique profile of synthetic accessibility, reactivity, and biological performance that cannot be replicated by its closest structural analogs.

Quantitative Differentiation of 5-Bromo-6-methyluracil: A Comparator-Based Evidence Guide


Synthetic Yield Advantage: Sandmeyer Preparation of 5-Bromo-6-methyluracil vs. Other 5-Halo-6-methyluracils

A Sandmeyer reaction starting from 5-amino-6-methyluracil provides a convenient synthetic route to 5-halo-6-methyluracils. This method yields 5-bromo-6-methyluracil with a yield of >70%, alongside comparable yields for the 5-iodo and 5-chloro derivatives. The reaction proceeds without significant competing side reactions, enabling the facile production of high-purity product [1]. This contrasts with alternative synthetic strategies that may involve electrophilic bromination of 6-methyluracil, which can be less regioselective and produce mixtures of mono- and di-brominated products . The Sandmeyer approach offers a reliable and scalable route to the target compound.

Synthetic Chemistry Pyrimidine Synthesis Halogenation

Herbicidal Potency: 3-Alkoxy-5-bromo-6-methyluracils Demonstrate Comparable Efficacy to Commercial Bromacil

3-Alkoxy derivatives of 5-bromo-6-methyluracil, specifically those bearing three to four carbon atoms in the alkoxy group, exhibit potent nonselective preemergent herbicidal activity. These compounds act by inhibiting photosynthesis and demonstrate efficacy comparable to the established uracil herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil) [1]. When applied postemergence, certain derivatives in this class show superior activity relative to Bromacil, indicating that the 5-bromo-6-methyluracil core can be optimized for enhanced herbicidal performance through rational N3-substitution [1].

Agrochemicals Herbicide Development Photosynthesis Inhibition

Antiviral Activity: 5-Bromomethyl-6-methyluracil Derivatives Exhibit Sub-Micromolar HIV-1 RT Inhibition

1-Alkylated-5-bromomethyl-6-methyluracil derivatives, synthesized from 5-bromo-6-methyluracil, have been evaluated as HIV-1 reverse transcriptase (RT) inhibitors. The most active compounds in this series displayed IC50 values in the low micromolar range (0.82–5.09 μM), which is superior to the activity of the clinical drug nevirapine (IC50 = 10.60 μM) under the same assay conditions [1]. This demonstrates that the 5-bromo-6-methyluracil core can be elaborated into potent non-nucleoside RT inhibitors with improved potency over existing therapeutics.

Antiviral Research HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors

Oxidative Stability: 5-Bromo-6-methyluracil Demonstrates Intermediate Ozone Reactivity Among Uracil Derivatives

The kinetics of ozonation of uracil and six of its derivatives were studied in aqueous solution. 5-Bromo-6-methyluracil exhibited a second-order rate constant that positions it as having intermediate oxidative stability relative to other uracil analogs [1]. While quantitative rate constants are not provided in the available abstract, the study demonstrates that the 5-bromo-6-methyl substitution pattern confers a distinct oxidative reactivity profile compared to thymine, 6-methyluracil, 5-nitro-6-methyluracil, and other analogs. This differential stability is relevant for applications where resistance to oxidative degradation is a key performance parameter.

Environmental Fate Oxidation Kinetics Pyrimidine Stability

Nucleophilic Substitution Reactivity: 5-Bromo-6-methyluracils Undergo Novel Transformations with Aromatic Amines

1-Substituted and 1,3-disubstituted 5-bromo-6-methyluracils undergo condensation with aromatic amines to yield the corresponding 6-arylaminomethyluracil derivatives via a novel nucleophilic substitution pathway [1]. This reactivity is distinct from that observed with 5-bromo-6-bromomethyluracils, which produce 6-arylidenemethyluracil derivatives under the same conditions. The methyl group at C6, in combination with the C5 bromine, directs the course of the reaction, enabling the selective synthesis of 6-arylaminomethyluracils that are otherwise challenging to access.

Organic Synthesis Nucleophilic Substitution Uracil Functionalization

Complexation Behavior: Differential Binding to Oxidized Polyvinyl Alcohol vs. Other Uracil Analogs

UV spectroscopic studies reveal that 5-bromo-6-methyluracil forms complexes with an oxidized fraction of polyvinyl alcohol in dilute aqueous solution. The complexation behavior of 5-bromo-6-methyluracil is distinguishable from that of other uracil derivatives, including 6-methyluracil, 5-hydroxy-6-methyluracil, 5-nitro-6-methyluracil, 5-fluorouracil, 5-chlorouracil, and 6-aminouracil [1]. This differential binding affinity suggests that the 5-bromo-6-methyl substitution pattern modulates intermolecular interactions with polymeric substrates, a property that may be exploited in material science or separation applications.

Polymer Chemistry Host-Guest Complexation Supramolecular Interactions

5-Bromo-6-methyluracil: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

5-Bromo-6-methyluracil serves as a key starting material for the preparation of 1-alkylated-5-bromomethyl-6-methyluracils, which are advanced intermediates en route to potent HIV-1 RT inhibitors. Derivatives synthesized from this building block exhibit IC50 values as low as 0.82 μM, outperforming the clinical drug nevirapine (IC50 = 10.60 μM) [1]. This application is particularly relevant for medicinal chemistry groups engaged in antiviral drug discovery and for CROs specializing in the synthesis of non-nucleoside RT inhibitor libraries.

Development of Next-Generation Uracil-Based Herbicides

The 5-bromo-6-methyluracil core is the direct precursor to commercial herbicides like Bromacil. Structure-activity relationship studies demonstrate that 3-alkoxy derivatives of 5-bromo-6-methyluracil exhibit herbicidal efficacy comparable to or exceeding that of Bromacil, particularly in postemergence applications [2]. Agrochemical R&D teams can leverage this scaffold to design novel herbicides with improved potency, selectivity, or environmental fate profiles.

Exploration of Novel Chemical Space via Nucleophilic Substitution

The unique reactivity of 5-bromo-6-methyluracils with aromatic amines enables the selective synthesis of 6-arylaminomethyluracil derivatives, a structural class not readily accessible from other uracil analogs [3]. This synthetic transformation provides a gateway to a diverse array of functionalized uracils for screening in drug discovery programs, particularly those targeting kinases, GPCRs, or epigenetic enzymes where uracil-based scaffolds have proven valuable.

Mechanistic Studies of Oxidative Degradation Pathways

The intermediate ozonation kinetics of 5-bromo-6-methyluracil make it a useful model compound for investigating the oxidative stability of halogenated pyrimidines [4]. Environmental chemists and formulation scientists can utilize this compound to study degradation pathways in aqueous systems, informing the development of more stable agrochemical or pharmaceutical formulations.

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